molecular formula C10H5BrF3NO B7722858 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 587885-87-8

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B7722858
CAS No.: 587885-87-8
M. Wt: 292.05 g/mol
InChI Key: WVDMDQACCBVSTK-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₀H₅BrF₃NO CAS Number: 59108-43-9 Key Features: This quinoline derivative contains a bromine atom at position 8, a hydroxyl group at position 4, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMDQACCBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384902
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587885-87-8, 59108-43-9
Record name 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587885-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions include quinone derivatives, dehalogenated quinolines, and substituted quinoline derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting essential biochemical pathways in microbes, such as cell wall synthesis and protein synthesis. Studies indicate that quinoline derivatives can interfere with specific enzymes critical for microbial survival.
    • Anticancer Activity : Research has shown that 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline may modulate signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit enzymes related to cancer progression has been documented in several studies, demonstrating its potential as a therapeutic agent .
  • Material Science
    • The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow it to be incorporated into materials that require specific electronic characteristics.
  • Biological Studies
    • Enzyme Inhibition : The compound is studied for its role as an enzyme inhibitor, which can provide insights into biochemical pathways relevant to various diseases. Its interactions with biological targets are influenced by the trifluoromethyl group, enhancing binding affinity and specificity .
  • Chemical Synthesis
    • Acts as a building block for the synthesis of more complex organic molecules. It is employed in various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, which are essential for constructing complex molecular architectures.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits cell wall synthesis
AnticancerModulates signaling pathways
Enzyme InhibitionInteracts with specific enzymes

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesApplications
This compoundBromine at position 8 enhances reactivityDrug development
8-Bromo-4-methoxy-2-(trifluoromethyl)quinolineMethoxy group influences solubilityOrganic semiconductors

Mechanism of Action

The mechanism of action of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, ranked by similarity metrics (0–1 scale):

Compound Name CAS Number Similarity Score Key Structural Differences
4-Bromo-8-(trifluoromethoxy)quinoline 1189105-60-9 0.94 -CF₃O- at position 8 instead of -Br
4-Bromo-6-(trifluoromethyl)quinoline 1070879-32-1 0.70 -Br at position 4; -CF₃ at position 6
5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline 199872-29-2 0.84 Cl at positions 5 and 7; no Br
6-Bromo-2-trifluoromethylquinoline 176722-64-8 0.75 -Br at position 6; no hydroxyl group
4-Bromo-7-methoxy-2-(trifluoromethyl)quinoline 89446-63-9 N/A -OCH₃ at position 7; -Br at position 4

Notes:

  • Similarity scores are database-dependent; higher scores indicate closer structural alignment.
  • Positional isomerism (e.g., Br at position 6 vs. 8) significantly alters biological activity and physicochemical properties .

Physicochemical Properties

Property This compound 4-Bromo-8-(trifluoromethoxy)quinoline 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Molecular Weight (g/mol) 308.06 316.11 312.55
Solubility Moderate in polar solvents (due to -OH) Low (hydrophobic -CF₃O-) Moderate (polar Cl and -OH)
Melting Point Not reported 120–122°C 185–187°C

Key Observations :

  • The hydroxyl group in this compound improves aqueous solubility compared to methoxy or trifluoromethoxy analogs .
  • Halogen type (Br vs. Cl) influences molecular weight and van der Waals interactions .

Reactivity Trends :

  • Bromine at position 8 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for pharmaceutical intermediate synthesis .
  • Hydroxyl groups are prone to acetylation or sulfonation, enabling derivative generation for structure-activity relationship (SAR) studies .

Biological Activity

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrF3NO, with a molecular weight of 292.06 g/mol. The presence of the bromine atom and trifluoromethyl group enhances its lipophilicity and stability, which are crucial for its biological interactions.

Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties by interfering with essential biochemical pathways in microbes, such as cell wall synthesis and protein synthesis. The mechanism often involves the inhibition of specific enzymes critical for microbial survival.

Anticancer Activity
Quinoline derivatives have been recognized for their anticancer potential. The compound may exert its effects by modulating various signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit certain enzymes related to cancer progression has been documented in several studies .

Biological Activity Data

Activity Type Mechanism Reference
AntimicrobialInhibits cell wall synthesis
AnticancerModulates apoptosis pathways
Enzyme InhibitionTargets specific enzymes in metabolic pathways

Case Studies

  • Antimicrobial Efficacy
    In a study evaluating various quinoline derivatives, this compound showed significant antibacterial activity against multiple strains of bacteria. The compound's structure was found to enhance its binding affinity to bacterial targets, leading to effective inhibition of growth.
  • Anticancer Potential
    A preclinical study investigated the effects of this compound on cancer cell lines. Results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Enzyme Inhibition Studies
    Research focused on the compound's ability to inhibit enzymes involved in metabolic pathways revealed that it effectively reduced enzyme activity at low micromolar concentrations. This inhibition was linked to structural features that allow for strong interactions with enzyme active sites .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other fluorinated quinolines.

Compound Name Key Features Biological Activity
8-ChloroquinolineChlorine substituentAntimalarial
7-FluoroquinoloneFluoro groupAntibacterial
This compoundBromine and trifluoromethyl groupsAntimicrobial, anticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a precursor quinoline scaffold. For example, regioselective bromination at the 8-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) . The trifluoromethyl group is often introduced via Ullmann coupling or halogen exchange reactions using copper catalysts . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equiv Br₂) and reaction time (6–12 hours). A representative protocol from Vilchis-Reyes et al. (2009) achieved ~65% yield for a similar trifluoromethyl-substituted quinoline derivative .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers expect?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR should show aromatic protons at δ 7.8–8.6 ppm (quinoline backbone) and a hydroxyl proton at δ 10–12 ppm (exchangeable). <sup>19</sup>F NMR typically exhibits a singlet for the CF₃ group at δ -60 to -65 ppm .
  • Mass Spectrometry : ESI-MS (negative mode) often displays a molecular ion peak at m/z 290–292 (M–H)<sup>−</sup> .
  • XRD : Crystallographic studies (e.g., for 8-bromo-2-methylquinoline) reveal π-π stacking interactions (centroid distances ~3.76 Å), critical for understanding solid-state packing .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
  • Waste Disposal : Halogenated waste should be segregated and treated with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
  • Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distribution, identifying reactive sites. For instance, the C-8 bromine atom shows high electrophilicity (Mulliken charge: +0.25), making it susceptible to Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) can be modeled using the SMD continuum model to optimize reaction coordinates .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or acetate groups at the 4-hydroxy position to improve hydrophilicity, as demonstrated for similar quinoline antifolates .

Q. How do structural modifications (e.g., replacing Br with Cl or altering substituent positions) affect biological activity?

  • Methodological Answer :

  • Case Study : 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 18706-22-4) shows reduced antiparasitic activity compared to the bromo analogue due to lower halogen bond strength (Br: 2.9 Å vs. Cl: 3.2 Å in target protein interactions) .
  • Data Table :
SubstituentIC₅₀ (μM) Plasmodium falciparumLogP
8-Br0.45 ± 0.072.8
8-Cl1.20 ± 0.122.5

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or impurity profiles. Steps include:

  • Purity Verification : HPLC-MS (≥95% purity) and elemental analysis to confirm batch consistency .
  • Standardized Assays : Use synchronized parasite cultures (for antimalarial studies) or isogenic cell lines (e.g., HEK293 vs. HeLa for cytotoxicity) to minimize variability .

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